![molecular formula C8H15NO3 B15227122 2-(4-Methoxypiperidin-4-yl)acetic acid](/img/structure/B15227122.png)
2-(4-Methoxypiperidin-4-yl)acetic acid
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Overview
Description
2-(4-Methoxypiperidin-4-yl)acetic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypiperidin-4-yl)acetic acid typically involves the reaction of 4-methoxypiperidine with a suitable acetic acid derivative. One common method includes the use of acetic anhydride or acetyl chloride as the acylating agent. The reaction is usually carried out under basic conditions, often employing a base such as sodium hydroxide or potassium carbonate to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxypiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Methoxypiperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Methoxypiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxypyridin-4-yl)acetic acid
- 2-(1-Methylpiperidin-4-yl)acetic acid
- 2-(4-(Piperidin-4-yl)phenyl)acetic acid
Uniqueness
2-(4-Methoxypiperidin-4-yl)acetic acid is unique due to its specific structural features, such as the presence of a methoxy group on the piperidine ring. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
2-(4-Methoxypiperidin-4-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a methoxy group and an acetic acid moiety. Its molecular formula is C11H15NO2 with a molecular weight of approximately 171.21 g/mol. The hydrochloride salt form is often utilized for enhanced solubility and stability in various applications.
Biological Activities
Research indicates that this compound exhibits several biological activities, which are summarized in the following table:
Biological Activity | Description |
---|---|
Antioxidant Activity | Scavenges free radicals, contributing to cellular protection against oxidative stress. |
Enzyme Inhibition | Inhibits enzymes such as acetylcholinesterase and α-glucosidase, relevant for neurodegenerative diseases and diabetes management. |
Antimicrobial Effects | Demonstrates antibacterial properties against various gram-positive and gram-negative bacteria. |
Potential Neuroprotective Effects | Modulates neurotransmitter systems, potentially beneficial in treating conditions like Alzheimer's disease. |
Mechanistic Insights
The biological activity of this compound is believed to result from its ability to interact with various molecular targets. Studies have shown that it may modulate the activity of specific enzymes or receptors, influencing biochemical pathways relevant to its therapeutic effects. Further research is needed to elucidate these interactions and determine the precise mechanisms through which the compound exerts its biological effects .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table highlights some key compounds along with their unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-(4-Hydroxypiperidin-1-yl)acetic acid | Hydroxyl group instead of methoxy | Potentially different biological activity |
2-(3-Methoxypiperidin-1-yl)acetic acid | Methoxy group at a different position | May exhibit distinct pharmacological effects |
2-(4-Chloropiperidin-1-yl)acetic acid | Chlorine substitution on piperidine | Altered reactivity and interaction profiles |
This comparison reveals that the methoxy substitution on the piperidine ring significantly influences the biological activity of this compound, making it a valuable candidate for further pharmacological studies .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antioxidant Study : A study demonstrated that this compound effectively scavenges free radicals, indicating significant antioxidant potential. The results suggest its application in formulations aimed at reducing oxidative stress-related damage .
- Enzyme Inhibition Research : In vitro assays revealed that this compound inhibits acetylcholinesterase activity, which is crucial for managing neurodegenerative conditions such as Alzheimer's disease .
- Antimicrobial Testing : The compound exhibited notable antibacterial activity against several strains of bacteria, suggesting potential use in developing new antimicrobial agents .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(4-methoxypiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-12-8(6-7(10)11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,11) |
InChI Key |
NHTXMWJSKFHYDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCNCC1)CC(=O)O |
Origin of Product |
United States |
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